5-(ADAMANTAN-1-YL)-3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE
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Overview
Description
5-(ADAMANTAN-1-YL)-3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an adamantane derivative with a chlorophenylmethyl hydrazine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(ADAMANTAN-1-YL)-3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
5-(ADAMANTAN-1-YL)-3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The adamantane group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity with biological targets. The chlorophenyl group may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-(ADAMANTAN-1-YL)-3-(4-CHLOROPHENYL)UREA: Similar structure with a urea moiety instead of an oxadiazole ring.
5-(ADAMANTAN-1-YL)-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE: Similar structure with a methoxy group instead of a chloro group.
1-(ADAMANTAN-1-YL)-3-(4-FLUOROPHENYL)THIOUREA: Similar structure with a thiourea moiety and a fluorophenyl group.
Uniqueness
5-(ADAMANTAN-1-YL)-3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE is unique due to the combination of its adamantane, chlorophenyl, and oxadiazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the oxadiazole ring enhances its stability and reactivity, while the adamantane group contributes to its lipophilicity and potential biological activity.
Properties
IUPAC Name |
5-(1-adamantyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-16-3-1-12(2-4-16)8-17-21-18(23-22-17)19-9-13-5-14(10-19)7-15(6-13)11-19/h1-4,13-15H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDHTARWULAABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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